molecular formula C24H24N2O2 B5642057 5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one

5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one

Cat. No. B5642057
M. Wt: 372.5 g/mol
InChI Key: HMBFTTVEKQXRJW-UHFFFAOYSA-N
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Description

This compound is structurally related to a class of organic molecules that feature a piperidine backbone, a key structural motif found in many bioactive molecules and pharmaceuticals. Its synthesis and analysis contribute to the understanding of its chemical behavior, physical properties, and potential applications in various fields such as materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step organic reactions, starting from basic precursors like benzaldehyde, methylamine, or pyridine derivatives. For example, the synthesis of "3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one" was achieved by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate, indicating the use of condensation reactions in constructing the piperidine ring system (Gümüş et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, such as "3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one," has been examined using X-ray crystallography, revealing specific conformational characteristics and molecular interactions. These studies are essential for understanding the spatial arrangement of atoms, which influences the compound's reactivity and interaction with biological targets (Yılmaz et al., 2020).

Chemical Reactions and Properties

Related piperidine derivatives exhibit a range of chemical reactivity, including participation in cycloaddition reactions, which are useful for further functionalization of the molecule. The chemical properties are closely tied to the electronic structure, which can be studied through methods like density functional theory (DFT) to predict reactivity patterns and stability (Arulraj et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for their application in material science and pharmaceutical formulation. For instance, crystallographic studies provide insights into the solid-state packing, which affects the compound's stability and solubility (Raghuvarman et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photochemical behavior, influence the compound's interaction with various environments and its suitability for specific applications. For example, antimicrobial activity studies of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlight the potential biological relevance of piperidine derivatives (Nural et al., 2018).

properties

IUPAC Name

5-(3,3-diphenylpiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-25-17-19(13-14-22(25)27)23(28)26-16-8-15-24(18-26,20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-14,17H,8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBFTTVEKQXRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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